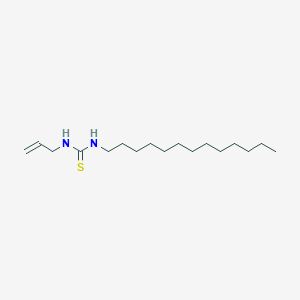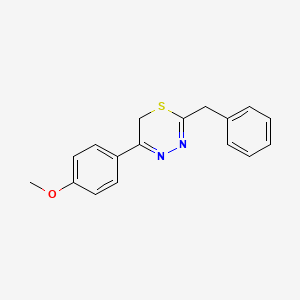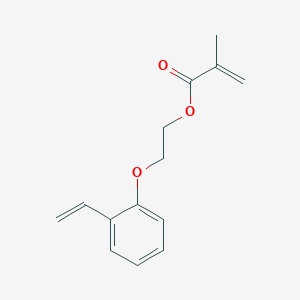
5-(Prop-2-EN-1-YL)non-1-EN-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Prop-2-EN-1-YL)non-1-EN-5-OL is an organic compound characterized by its unique structure, which includes a non-1-en-5-ol backbone with a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-2-EN-1-YL)non-1-EN-5-OL typically involves the alkylation of non-1-en-5-ol with prop-2-en-1-yl halides under basic conditions. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and the reaction is often carried out in an organic solvent such as toluene or dichloromethane. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts, such as phase-transfer catalysts, can further enhance the reaction rate and selectivity. The final product is typically purified through distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(Prop-2-EN-1-YL)non-1-EN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of non-1-en-5-one or non-1-en-5-al.
Reduction: Formation of 5-(propyl)nonane.
Substitution: Formation of various substituted non-1-en-5-ol derivatives.
Scientific Research Applications
5-(Prop-2-EN-1-YL)non-1-EN-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Prop-2-EN-1-YL)non-1-EN-5-OL involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Prop-2-EN-1-YL)non-1-EN-5-ONE: Similar structure but with a ketone group instead of a hydroxyl group.
5-(Prop-2-EN-1-YL)non-1-EN-5-AL: Similar structure but with an aldehyde group instead of a hydroxyl group.
5-(Prop-2-EN-1-YL)nonane: Similar structure but with saturated carbon atoms.
Uniqueness
5-(Prop-2-EN-1-YL)non-1-EN-5-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62471-39-0 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
5-prop-2-enylnon-1-en-5-ol |
InChI |
InChI=1S/C12H22O/c1-4-7-10-12(13,9-6-3)11-8-5-2/h4,6,13H,1,3,5,7-11H2,2H3 |
InChI Key |
PRCYCGSRTWDDOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC=C)(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Nonyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14518874.png)
![Tributyl[(3,7-dimethylocta-2,6-dien-1-YL)oxy]stannane](/img/structure/B14518879.png)

![2-(Pyridin-3-yl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B14518902.png)



![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]-](/img/structure/B14518926.png)



![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]-](/img/structure/B14518952.png)
